molecular formula C11H19NO6 B2840186 (1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid CAS No. 1053703-38-0

(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B2840186
CAS No.: 1053703-38-0
M. Wt: 261.274
InChI Key: MAOALBCRYNXXCA-OSMVPFSASA-N
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Description

(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its cyclopentane ring structure, which is substituted with dihydroxy groups and a tert-butoxycarbonylamino group. It is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring.

    Introduction of Hydroxy Groups: The dihydroxy groups can be introduced through hydroxylation reactions, often using reagents such as osmium tetroxide or potassium permanganate.

    Addition of the tert-Butoxycarbonylamino Group: This step involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, typically using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new amides or thioethers.

Scientific Research Applications

(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly antiviral and anticancer agents.

    Industry: In the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or enhance anticancer activity by modulating cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,3S,4R)-Methyl 3-[(1S)-1-amino-2-ethylbutyl]-4-[(tert-butoxycarbonyl)amino]-2-hydroxycyclopentane-1-carboxylate
  • (1S,2S,3S,4R)-3-[(1S)-1-amino-2-ethylbutyl]-4-[(1,1-dimethylethoxy)carbonyl]amino-2-hydroxycyclopentane-1-carboxylate

Uniqueness

(1S,2R,3S,4R)-2,3-Dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research.

Properties

IUPAC Name

(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-6-4-5(9(15)16)7(13)8(6)14/h5-8,13-14H,4H2,1-3H3,(H,12,17)(H,15,16)/t5-,6+,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOALBCRYNXXCA-OSMVPFSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]([C@H]1O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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